molecular formula C9H8F2O2 B1334425 2',4'-Difluoro-3'-methoxyacetophenone CAS No. 373603-19-1

2',4'-Difluoro-3'-methoxyacetophenone

Cat. No. B1334425
M. Wt: 186.15 g/mol
InChI Key: KTZOZLGEZVDGMS-UHFFFAOYSA-N
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Description

2',4'-Difluoro-3'-methoxyacetophenone is a compound that is structurally related to various acetophenone derivatives, which have been studied for their interesting chemical and physical properties. While the specific compound is not directly studied in the provided papers, related compounds such as 2'-methoxyacetophenone (2-M) and 2,4-difluoroacetophenone (DFAP) have been investigated for their photosensitizing abilities and molecular structures, respectively .

Synthesis Analysis

The synthesis of related compounds typically involves the acetylation of the corresponding phenols or the Friedel-Crafts acylation of aromatic compounds. Although the exact synthesis of 2',4'-Difluoro-3'-methoxyacetophenone is not detailed in the provided papers, similar compounds are often synthesized using density functional theory (DFT) optimized conditions, which could be applicable to the synthesis of this compound as well .

Molecular Structure Analysis

The molecular structure of compounds similar to 2',4'-Difluoro-3'-methoxyacetophenone has been analyzed using spectroscopic methods such as FTIR, FT-Raman, and NMR, as well as quantum chemical calculations. For instance, DFAP's structure has been extensively studied, revealing details about its vibrational modes and molecular geometry . These methods could be applied to analyze the molecular structure of 2',4'-Difluoro-3'-methoxyacetophenone.

Chemical Reactions Analysis

The chemical reactions of acetophenone derivatives often involve their photosensitizing properties, as seen with 2'-methoxyacetophenone, which can sensitize the triplet state of thymidine dinucleotides under UV-A light . The presence of electron-withdrawing or electron-donating groups, such as the difluoro and methoxy groups in 2',4'-Difluoro-3'-methoxyacetophenone, would influence its reactivity in similar photochemical processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetophenone derivatives can be deduced from their molecular structures and substituent effects. For example, DFAP's spectroscopic analysis provides insights into its polarizability, hyperpolarizability, and dipole moment . Similarly, the properties of 2',4'-Difluoro-3'-methoxyacetophenone could be studied to understand its stability, reactivity, and potential applications in various fields, including as a photosensitizer or a fluorescent probe, as suggested by the properties of related compounds .

Scientific Research Applications

Synthesis and Structural Studies

  • Chemical Structure Analysis : The compound 2-hydroxy-4-methoxyacetophenone, closely related to 2',4'-Difluoro-3'-methoxyacetophenone, has been analyzed using DFT/B3LYP method, revealing insights into its structural parameters and vibrational frequencies. This type of analysis is crucial for understanding the fundamental properties of such compounds (Arjunan et al., 2014).

Photostability and Photochemistry

  • Photostability Research : Research on lignin model compounds similar to 2',4'-Difluoro-3'-methoxyacetophenone has shown that the removal of phenolic hydroxyl groups can significantly inhibit yellowing, enhancing photostability. This is particularly relevant for materials exposed to UV light (Hu et al., 2000).
  • Photochemical Sensitization : A study on 2'-methoxyacetophenone, a compound structurally similar to 2',4'-Difluoro-3'-methoxyacetophenone, has revealed its efficacy as a photosensitizer for cyclobutane pyrimidine dimer formation, indicating potential applications in studying triplet states in DNA and related biomolecules (Liu et al., 2015).

Organic Synthesis and Catalysis

  • Catalytic Applications in Organic Synthesis : Derivatives of 2',4'-Difluoro-3'-methoxyacetophenone have been used in enantioselective 1,4-addition reactions. These reactions are crucial for synthesizing a variety of organic compounds, indicating the potential of such ketones in asymmetric catalysis (Kumagai et al., 2001).

Supramolecular Chemistry

  • Supramolecular Interactions : Studies on hydroxymethoxyacetophenone derivatives, which are structurally related to 2',4'-Difluoro-3'-methoxyacetophenone, have explored their interactions with β-cyclodextrin. Such studies are pivotal for understanding host-guest chemistry and designing molecular recognition systems (Fielding et al., 2011).

Green Chemistry

  • Green Chemical Reactions : A study on the pH-controlled oxidation of 4'-methoxyacetophenone, similar to 2',4'-Difluoro-3'-methoxyacetophenone, demonstrated the effect of pH on product formation. This research contributes to green chemistry by exploring environmentally friendly oxidation reactions (Ballard, 2010).

properties

IUPAC Name

1-(2,4-difluoro-3-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-5(12)6-3-4-7(10)9(13-2)8(6)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZOZLGEZVDGMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)F)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397312
Record name 2',4'-Difluoro-3'-methoxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',4'-Difluoro-3'-methoxyacetophenone

CAS RN

373603-19-1
Record name 2',4'-Difluoro-3'-methoxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Arjona, R Castaner, J Bolos - Drugs of the Future, 2009 - access.portico.org
Although fluoroquinolones have been used over the last few decades to successfully treat multiple bacterial infections, there is a need for new compounds that, while taking advantage …
Number of citations: 23 access.portico.org

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